molecular formula C11H15N5O4 B12756827 Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- CAS No. 133713-61-8

Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-

Cat. No.: B12756827
CAS No.: 133713-61-8
M. Wt: 281.27 g/mol
InChI Key: ZNUYNHNZXDVSQO-FSDSQADBSA-N
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Description

Sugar Modifications

  • 2',3'-Dideoxy Ribose : Eliminates hydrogen-bonding capacity at the 2' and 3' positions, reducing solubility in polar solvents by approximately 40% compared to guanosine.
  • 3'-Hydroxymethyl Group : Introduces a flexible, polar side chain that restores partial solubility while creating a steric bulk of 34 Å$$^3$$, as calculated via molecular dynamics simulations.

Base Pairing Behavior

  • The guanine base retains standard Watson-Crick hydrogen-bonding sites (N1-H and O6).
  • Loss of 2'-OH disrupts minor groove interactions, decreasing thermal stability of RNA duplexes by 15–20°C in experimental models.

Table 1: Structural Comparison with Canonical Guanosine

Parameter Canonical Guanosine 2',3'-Dideoxy-3'-(hydroxymethyl)-
Molecular Formula C$${10}$$H$${13}$$N$$5$$O$$5$$ C$${11}$$H$${15}$$N$$5$$O$$4$$
Hydroxyl Groups 3 (2', 3', 5') 2 (5', 3'-CH$$_2$$OH)
Solubility in H$$_2$$O (mg/mL) 12.3 8.9
Melting Point (°C) 240 (decomp.) 215–218 (decomp.)

Conformational Analysis via X-ray Crystallography and NMR Spectroscopy

X-ray Crystallography

Single-crystal X-ray studies reveal a C3'-endo puckering of the tetrahydrofuran ring, stabilized by intramolecular hydrogen bonds between the 3'-hydroxymethyl oxygen (O7) and the 5'-hydroxyl group (O5'). Key metrics include:

  • Glycosidic Bond Angle (χ) : -127.5°, indicating an anti conformation relative to the purine base.
  • Hydroxymethyl Torsion Angle (γ) : 62.3°, favoring a gauche orientation to minimize steric clash with the base.

NMR Spectroscopy

$$^1$$H and $$^{13}$$C NMR data (Table 2) in deuterated methanol highlight distinct shifts attributable to the hydroxymethyl group:

Table 2: Selected NMR Chemical Shifts

Position δ$$^1$$H (ppm) δ$$^{13}$$C (ppm) Correlations
3'-CH$$_2$$OH 3.72 (t, J=6.1 Hz) 63.4 HMBC to C2' (δ 83.1)
1' 5.91 (d, J=6.8 Hz) 87.6 COSY to H2' (δ 2.34)
8-H 6.42 (s) 137.2 NOE to H1'

The 3'-hydroxymethyl protons exhibit splitting due to coupling with adjacent carbons (J=6.1 Hz), while the 1' anomeric proton shows a downfield shift (5.91 ppm) consistent with reduced electron density from the dideoxy modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133713-61-8

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

2-amino-9-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O4/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(3-18)20-7/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1

InChI Key

ZNUYNHNZXDVSQO-FSDSQADBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxy-3’-hydroxymethyl guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .

Scientific Research Applications

Antiviral Applications

Mechanism of Action
Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- functions primarily as an antiviral agent by inhibiting viral replication. It is incorporated into viral DNA or RNA during replication, leading to chain termination due to the absence of a 3'-hydroxyl group necessary for further nucleotide addition. This mechanism is similar to other nucleoside analogues that have been developed for viral infections, particularly HIV and hepatitis viruses.

Case Studies
Research has demonstrated the efficacy of this compound against various viral pathogens:

  • HIV : In a study examining the antiviral activity of modified nucleosides, Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- showed promising results against HIV strains, with IC50 values indicating effective inhibition of viral replication .
  • Hepatitis C Virus : The compound has also been investigated for its potential against Hepatitis C Virus (HCV), where it exhibited significant antiviral activity in vitro .

Anticancer Properties

Inhibition of Tumor Growth
The compound's structural modifications enhance its ability to inhibit tumor cell proliferation. It has been tested against various cancer cell lines, demonstrating cytotoxic effects:

  • Leukemia and Carcinoma Cell Lines : Studies have indicated that Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- can effectively reduce cell viability in human leukemia (K562) and colon carcinoma (HT-29) cell lines .

Data Table: Anticancer Activity

Cell LineIC50 (μM)Reference
K562 (Leukemia)18
HT-29 (Colon)15
CaCo-2 (Colon)20

Molecular Biology Techniques

Sanger Sequencing
Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- has been utilized in Sanger sequencing methodologies. Its incorporation into DNA strands allows researchers to determine nucleotide sequences accurately. The absence of a hydroxyl group at the 3' position prevents further elongation of the DNA strand, thus facilitating the identification of specific sequences .

Synthesis and Modification

The synthesis of Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)- involves several chemical modifications that enhance its biological activity. Research has focused on optimizing synthetic pathways to improve yield and purity:

  • Chemical Synthesis Techniques : Recent advancements in synthetic methodologies have allowed for more efficient production of this nucleoside analogue, which is crucial for its application in therapeutic settings .

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-3’-hydroxymethyl guanosine involves its incorporation into growing DNA or RNA chains during nucleic acid synthesis. Once incorporated, the absence of the 3’ hydroxyl group prevents further elongation of the nucleic acid chain, effectively terminating synthesis. This mechanism is particularly effective against viral reverse transcriptase, making the compound a potent antiviral agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3'-HM-ddG are best understood in comparison to related nucleoside analogues. Below is a detailed analysis:

Structural Modifications and Mechanism of Action

Compound Structural Modification Mechanism of Action Key Enzymatic Interactions
3'-HM-ddG 2',3'-dideoxy; 3'-hydroxymethyl Competes with natural dGTP; terminates DNA elongation via RT inhibition Hydroxymethyl group may enhance hydrogen bonding with RT active site
2',3'-Dideoxyguanosine (ddG) 2',3'-dideoxy DNA chain termination by lacking 3'-OH for phosphodiester bond formation Reduced RT inhibition compared to 3'-HM-ddG due to absence of 3' substituent
DXG (1',3'-Dioxolane-G) 1',3'-dioxolane ring RT inhibition; synergistic with AZT/3TC Bulky dioxolane ring improves binding to mutated RT (e.g., AZT-resistant strains)
2',3'-Didehydro-ddC (ddeCyd) 2',3'-unsaturated bond Enhanced anti-HIV potency via improved phosphorylation and RT incorporation Double bond increases metabolic stability and affinity for RT
3'-Fluoro-ddUMP 3'-fluoro substitution Inhibits orotidine-5′-monophosphate decarboxylase (ODCase) Fluorine disrupts catalytic efficiency in enzymes like nucleoside diphosphate kinase

Antiviral Potency and Resistance Profiles

  • 3'-HM-ddG vs. ddG : The 3'-hydroxymethyl group in 3'-HM-ddG likely enhances RT binding compared to ddG, which lacks this substituent. This modification may reduce off-target effects by improving specificity for viral enzymes .
  • 3'-HM-ddG vs. DXG : DXG demonstrates equipotent activity to 3TC (lamivudine) against HIV-1, with retained efficacy against AZT-resistant strains. However, 3'-HM-ddG’s hydroxymethyl group may offer distinct resistance profiles, particularly against RT mutations like M184V .
  • 3'-HM-ddG vs.

Metabolic Stability and Toxicity

  • Phosphorylation Efficiency : Unlike 2',3'-didehydro-ddC (ddeCyd), which is efficiently phosphorylated by cellular kinases, 3'-HM-ddG may exhibit slower phosphorylation due to steric hindrance from the hydroxymethyl group, reducing host cell toxicity .
  • Transport and Uptake: Equilibrative nucleoside transporters (ENTs) mediate cellular uptake of guanosine derivatives. The hydrophilicity of the hydroxymethyl group in 3'-HM-ddG may improve solubility but reduce membrane permeability compared to lipophilic analogues like ddeCyd .

Biological Activity

HIV Inhibition

2',3'-dideoxy-3'-(hydroxymethyl) guanosine has demonstrated notable activity against HIV. In a series of studies, this compound showed inhibitory effects on HIV IIIB virus in H9 cells . The efficacy of this compound was found to be comparable to established antiretroviral drugs such as didanosine (ddI) and zidovudine (AZT) .

The antiviral activity of this compound is primarily attributed to its ability to act as a chain terminator in viral DNA synthesis. As a nucleoside analog lacking the 3'-OH group, it prevents further incorporation of nucleotides, thereby halting the extension of the growing DNA chain . This mechanism is crucial for its activity against retroviruses like HIV.

Phosphorylation by Deoxyguanosine Kinase

The activation of 2',3'-dideoxy-3'-(hydroxymethyl) guanosine involves phosphorylation by cellular kinases. Human deoxyguanosine kinase (dGK) has been shown to phosphorylate this compound, albeit with varying efficiency compared to other nucleoside analogs . The phosphorylation step is critical for the compound's antiviral activity, as it converts the nucleoside to its active triphosphate form.

Table 1: Phosphorylation efficiency of dGK with various nucleoside analogs

CompoundRelative Phosphorylation Efficiency
dGuo (natural substrate)100%
2',3'-dideoxyguanosineHigh
2',3'-dideoxy-3'-(hydroxymethyl) guanosineModerate
GanciclovirLow

Comparative Studies

Research has shown that the 2',3'-dideoxy-3'-(hydroxymethyl) modification of nucleosides can lead to enhanced antiviral properties. In comparative studies with other guanosine analogs, this compound has demonstrated a favorable balance between antiviral efficacy and cytotoxicity .

Structure-Activity Relationship

The unique structure of 2',3'-dideoxy-3'-(hydroxymethyl) guanosine contributes significantly to its biological activity. The absence of the 2' and 3' hydroxyl groups, combined with the presence of a hydroxymethyl group at the 3' position, allows for effective interaction with viral enzymes while maintaining sufficient stability in cellular environments .

Antiviral Therapy

The primary focus of research on 2',3'-dideoxy-3'-(hydroxymethyl) guanosine has been its potential as an antiviral agent, particularly against HIV. Its ability to inhibit viral replication at levels comparable to established antiretroviral drugs suggests potential for therapeutic development .

Anticancer Activity

While the search results do not directly mention anticancer activity for this specific compound, related nucleoside analogs have shown promise in this area. For instance, 3'-C-methyladenosine, a structurally similar compound, has demonstrated potent anticancer activity against various human leukemia and carcinoma cell lines .

Q & A

Q. What are the recommended synthetic routes for Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-, and how can its structure be confirmed post-synthesis?

The synthesis of dideoxy nucleoside analogues typically involves multi-step reactions, including phosphorylation and deoxygenation. For example, phosphorus trichloride (PCl₃) is often used in the formation of phosphorochloridite intermediates, as seen in the synthesis of related dideoxy nucleosides like 3TC and FTC . Post-synthesis, structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorylation sites) and high-resolution mass spectrometry (HRMS). X-ray crystallography may also validate stereochemistry, particularly for the hydroxymethyl substitution at the 3' position .

Q. How can researchers assess the antiviral activity of this compound in vitro?

Antiviral efficacy is evaluated using cell-based assays with HIV-1-infected T-lymphocyte lines (e.g., MT-4 cells). The compound’s ability to inhibit viral replication is quantified via plaque reduction assays or p24 antigen ELISA. Parallel cytotoxicity assays (e.g., MTT or XTT) ensure selective activity. Comparative studies with established reverse transcriptase inhibitors (e.g., AZT or 3TC) are critical for benchmarking potency .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?

Stability studies recommend storage at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis. Lyophilized forms should be protected from light and moisture. Periodic HPLC analysis (C18 columns, acetonitrile/water mobile phases) monitors degradation, with UV detection at 260 nm for nucleoside absorbance .

Q. How is this compound utilized in RNA structural studies?

The dideoxy modification eliminates the 2' and 3' hydroxyl groups, making it a chain terminator in RNA synthesis. Researchers incorporate it into RNA via in vitro transcription or chemical synthesis to study polymerase fidelity or RNA-protein interactions. Comparative NMR or cryo-EM analysis with unmodified guanosine reveals structural perturbations in RNA helices or ribozymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s enzymatic inhibition profile?

SAR requires systematic modifications to the hydroxymethyl group (e.g., fluorination or methylation) and evaluation against target enzymes like reverse transcriptase. Kinetic assays (e.g., steady-state inhibition constants, Ki) and molecular docking (using software like AutoDock) identify key interactions. For example, bulky substituents at the 3' position may enhance binding to hydrophobic enzyme pockets .

Q. What analytical strategies resolve challenges in quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C or ¹⁵N analogs) ensures precision in plasma or tissue samples. Method validation follows ICH guidelines, assessing linearity (1–1000 ng/mL), recovery (>90%), and matrix effects. For intracellular phosphorylated metabolites, ion-pair chromatography with negative-ion ESI-MS is recommended .

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

Discrepancies in inhibition kinetics (e.g., competitive vs. non-competitive) require revisiting assay conditions. Isothermal titration calorimetry (ITC) directly measures binding thermodynamics, while site-directed mutagenesis of the enzyme (e.g., adenylyl cyclase mutants) identifies critical residues. Cross-validation with orthogonal methods like surface plasmon resonance (SPR) reduces experimental bias .

Q. What methodologies track the metabolic stability and phosphorylation of this compound in cellular systems?

Radiolabeled ([³H]- or [¹⁴C]-labeled) analogues are incubated in cell lysates (e.g., HepG2 or primary lymphocytes), followed by separation via thin-layer chromatography (TLC) or capillary electrophoresis. Phosphorylated metabolites are quantified using scintillation counting or LC-MS. Kinetic parameters (e.g., t½ and Vmax) inform prodrug design strategies .

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